![molecular formula C12H14O2 B1438491 3,4-Diethoxyphenylacetylene CAS No. 1159511-93-9](/img/structure/B1438491.png)
3,4-Diethoxyphenylacetylene
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Overview
Description
Scientific Research Applications
Polymer Synthesis and Properties :
- Kong et al. (1999) discussed the polymerization of a functional phenylacetylene derivative, highlighting its high molecular weight and liquid crystalline properties. This derivative showed smectic A mesophase and underwent isomerization and aromatization under certain conditions.
Anticancer Activity of Binuclear Gold Complexes :
- Alsaeedi et al. (2020) synthesized binuclear gold(I) alkynyl complexes with a phenanthrenyl bridging ligand derived from 3,6-Diethynyl-9,10-diethoxyphenanthrene. These complexes exhibited strong DNA-binding affinities and promising anticancer properties against several cell lines.
Catalytic Applications :
- Mitrofanov et al. (2015) investigated copper(I) complexes with diethoxyphosphoryl substituted 1,10-phenanthroline in catalysis of C-C and C-heteroatom bonds formation, highlighting their high catalytic activity.
Molecular Metabolism and Identification :
- O'Gorman et al. (1970) described the metabolic fate of L-3,4-dihydroxy-phenylalanine in humans, identifying various metabolites and their proportions.
Application in Biological Analysis :
- Kauffman et al. (2003) used 3-hydroxyphenylacetylene as a fluorogenic and chromogenic probe for bacteria known to degrade toluene, demonstrating its potential in biological analysis.
Use in Organic Synthesis and Spectroscopic Analysis :
- Praveenkumar et al. (2021) explored the synthesis and spectroscopic analysis of a compound incorporating 4-(4-n-hexyloxyphenyl) − 2-methyl-3-butyn-2-ol, highlighting its potential in laboratory reagent applications.
Corrosion Inhibition :
- Gupta et al. (2017) synthesized and studied α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate, for their corrosion inhibition effect on mild steel in hydrochloric acid.
Safety And Hazards
properties
IUPAC Name |
1,2-diethoxy-4-ethynylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-4-10-7-8-11(13-5-2)12(9-10)14-6-3/h1,7-9H,5-6H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLXRFSUHXIIKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308401 |
Source
|
Record name | 1,2-Diethoxy-4-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethoxyphenylacetylene | |
CAS RN |
1159511-93-9 |
Source
|
Record name | 1,2-Diethoxy-4-ethynylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diethoxy-4-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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